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molecular formula C13H7F3N2O B1305830 2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 76053-36-6

2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B1305830
M. Wt: 264.2 g/mol
InChI Key: AOABLFTVNRQPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04209626

Procedure details

A mixture of 1.32 g. of 1,2-dihydro-2-oxo-5-[3-(trifluoromethyl)phenyl]-3-pyridinecarbonitrile and 140 ml. of 1:1 concentrated hydrochloric acid and glacial acetic acid is heated at reflux temperature for 16 hours. A white solid is separated which is collected by filtration and is washed with water and ethanol to give 1.05 g. of the product of the Example m.p. 295°-298° C. dec.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1C(C#N)=[CH:6][C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:19])([F:18])[F:17])[CH:11]=2)=[CH:4][NH:3]1.Cl.[C:21]([OH:24])(=[O:23])[CH3:22]>>[O:1]=[C:2]1[C:22]([C:21]([OH:24])=[O:23])=[CH:6][C:5]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:16]([F:17])([F:18])[F:19])[CH:11]=2)=[CH:4][NH:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NC=C(C=C1C#N)C1=CC(=CC=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 1.32 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
A white solid is separated which
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
is washed with water and ethanol
CUSTOM
Type
CUSTOM
Details
to give 1.05 g

Outcomes

Product
Name
Type
Smiles
O=C1NC=C(C=C1C(=O)O)C1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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